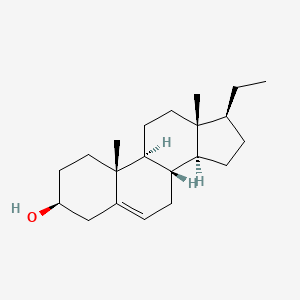

3beta-Hydroxypregn-5-ene

Descripción

Significance of 3beta-Hydroxypregn-5-ene as a Core Steroid Precursor

The paramount importance of this compound in biochemistry is its role as the universal precursor for the biosynthesis of nearly all other steroid hormones. britannica.comnobelprize.org Termed steroidogenesis, this cascade of enzymatic reactions begins with cholesterol and uses pregnenolone (B344588) as the critical launching point. From this single molecule, the body synthesizes five major classes of steroid hormones:

Progestogens: such as progesterone (B1679170).

Glucocorticoids: such as cortisol, which regulates metabolism and immune responses. numberanalytics.com

Mineralocorticoids: such as aldosterone, crucial for regulating blood pressure. numberanalytics.com

Androgens: such as testosterone (B1683101), the primary male sex hormone. britannica.com

Estrogens: such as estradiol, a primary female sex hormone. britannica.com

The synthesis of pregnenolone from cholesterol is a multi-step process catalyzed by the cytochrome P450 side-chain cleavage enzyme (P450scc), located in the inner mitochondrial membrane of steroidogenic tissues. scielo.brmdpi.com This conversion is the rate-limiting step in steroid hormone production and is under the control of pituitary trophic hormones. The central position of pregnenolone makes it a critical control point for the entire steroidogenic cascade.

Historical Context of Research on Pregnene Derivatives

The study of steroid hormones, including pregnene derivatives, dates back to the early 20th century. numberanalytics.comnumberanalytics.com The field was pioneered by researchers like Adolf Butenandt, who was awarded the Nobel Prize in Chemistry in 1939 for his work on sex hormones. wikipedia.orgnobelprize.org Butenandt and his colleagues first synthesized pregnenolone in 1934. wikipedia.org His groundbreaking work involved isolating and determining the chemical structures of estrone (B1671321) (1929), androsterone (B159326) (1931), and progesterone (1934), revealing their structural relationship to cholesterol. britannica.comnobelprize.orgnobelprize.org

These discoveries established that sex hormones were part of the broader steroid family and that cholesterol was their precursor. nobelprize.org Subsequent research in the mid-20th century further elucidated the specific pathways of steroidogenesis. For instance, studies in the 1970s detailed the stoichiometry of cholesterol's conversion to pregnenolone and identified key intermediates in the conversion of pregnenolone to progesterone, providing a deeper understanding of the enzymatic steps involved. britannica.commdpi.com This foundational research paved the way for understanding the complex regulation of steroid hormone production and its role in health and disease.

Overview of this compound's Position in Steroidogenesis Pathways

This compound stands at a crucial metabolic crossroads in the steroidogenic pathway. Its synthesis from cholesterol is catalyzed by the mitochondrial enzyme P450scc, which performs two hydroxylations and a cleavage of the cholesterol side chain. scielo.br The intermediates in this conversion are 22R-hydroxycholesterol and 20α,22R-dihydroxycholesterol. wikipedia.orgnih.gov

Once formed, pregnenolone can be metabolized via two primary pathways, often referred to as the delta-5 (Δ⁵) and delta-4 (Δ⁴) pathways:

The Δ⁵ Pathway: In this route, pregnenolone is first converted to 17α-hydroxypregnenolone by the enzyme 17α-hydroxylase (CYP17A1). britannica.com 17α-hydroxypregnenolone is then converted to dehydroepiandrosterone (B1670201) (DHEA) by the 17,20-lyase activity of the same enzyme, CYP17A1. scielo.br DHEA serves as the primary precursor for the synthesis of androgens and estrogens. latimes.com

The Δ⁴ Pathway: Alternatively, pregnenolone can be converted directly to progesterone. britannica.com This conversion is a critical step catalyzed by the enzyme complex 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD). britannica.combritannica.com Progesterone is the gateway to the synthesis of glucocorticoids and mineralocorticoids, and it can also be converted to androgens through the Δ⁴ route. britannica.com

This bifurcation makes this compound a key branchpoint, directing steroid synthesis towards either sex hormones (via the Δ⁵ pathway) or corticosteroids (via the Δ⁴ pathway), depending on the tissue and the enzymes expressed.

| Precursor | Product | Enzyme(s) | Pathway | Source |

|---|---|---|---|---|

| Cholesterol | This compound | Cytochrome P450scc (CYP11A1) | Initial Synthesis | britannica.comscielo.br |

| This compound | Progesterone | 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD) | Δ⁴ Pathway | britannica.combritannica.com |

| This compound | 17α-hydroxypregnenolone | 17α-hydroxylase (CYP17A1) | Δ⁵ Pathway | britannica.com |

| 17α-hydroxypregnenolone | Dehydroepiandrosterone (DHEA) | 17,20-lyase (CYP17A1) | Δ⁵ Pathway | scielo.br |

| This compound | Pregnenolone sulfate (B86663) | Steroid sulfotransferase | Sulfation Pathway | britannica.com |

Structure

3D Structure

Propiedades

Número CAS |

2862-58-0 |

|---|---|

Fórmula molecular |

C21H34O |

Peso molecular |

302.5 g/mol |

Nombre IUPAC |

(3S,8S,9S,10R,13R,14S,17S)-17-ethyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C21H34O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h5,14,16-19,22H,4,6-13H2,1-3H3/t14-,16-,17-,18-,19-,20+,21-/m0/s1 |

Clave InChI |

QWUGXTUSOZVHEM-UZCUGSDUSA-N |

SMILES |

CCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

SMILES isomérico |

CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

SMILES canónico |

CCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Otros números CAS |

2862-58-0 |

Sinónimos |

3beta-hydroxypregn-5-ene delta5-pregnen-3beta-ol NSC 61715 pregn-5-en-3beta-ol |

Origen del producto |

United States |

Biosynthesis of 3beta Hydroxypregn 5 Ene

Cholesterol as the Precursor for 3beta-Hydroxypregn-5-ene Synthesis

The journey of steroid hormone production begins with cholesterol, a C27 sterol. genome.jpgenome.jp This essential molecule serves as the singular starting material for the synthesis of this compound. wikipedia.orgnih.gov Steroidogenic cells acquire cholesterol through various mechanisms, including the uptake of circulating lipoproteins like low-density lipoprotein (LDL) and high-density lipoprotein (HDL), and de novo synthesis within the endoplasmic reticulum. nih.gov Once available within the cell, cholesterol is transported to the mitochondria, the primary site of its conversion. aopwiki.orgreactome.org The transfer of cholesterol from intracellular stores to the inner mitochondrial membrane is a crucial and often rate-limiting step in steroid production. nih.govplos.org

Enzymatic Steps in this compound Formation: Cytochrome P450 Side-Chain Cleavage Enzyme (CYP11A1)

The conversion of cholesterol into this compound is catalyzed by a single enzyme complex known as the cholesterol side-chain cleavage enzyme, which is a member of the cytochrome P450 superfamily and is designated as CYP11A1. genecards.orgresearchgate.netnih.gov This enzyme is responsible for orchestrating a multi-step reaction that ultimately shortens the cholesterol side chain. wikipedia.orgnih.govnih.gov

Hydroxylation and Cleavage Reactions Catalyzed by CYP11A1

The transformation of cholesterol into this compound is a three-step process, with all stages being catalyzed by CYP11A1. wikipedia.orgnih.gov The sequence of events is as follows:

First Hydroxylation: The process initiates with the hydroxylation of cholesterol at the C22 position, leading to the formation of an intermediate compound, 22R-hydroxycholesterol. nih.govnih.govnih.gov

Second Hydroxylation: This is followed by a second hydroxylation event, this time at the C20 position of 22R-hydroxycholesterol, which generates 20alpha,22R-dihydroxycholesterol. wikipedia.orgnih.govwikipedia.org

Side-Chain Cleavage: The final step involves the cleavage of the bond between carbons 20 and 22 of 20alpha,22R-dihydroxycholesterol. nih.govuniprot.org This reaction yields two products: the C21 steroid, this compound (pregnenolone), and a six-carbon fragment, isocaproic aldehyde. wikipedia.orgnih.gov

This series of reactions is highly specific and efficient, ensuring the precise conversion of the cholesterol substrate. nih.gov

Stoichiometry of Cholesterol Conversion to this compound

Cholesterol + 3 NADPH + 3 H⁺ + 3 O₂ → this compound + Isocaproaldehyde + 3 NADP⁺ + 4 H₂O nih.gov

For each of the three monooxygenase reactions catalyzed by CYP11A1, two electrons are required. wikipedia.org These electrons are ultimately derived from NADPH and are transferred to CYP11A1 via a short electron transport chain consisting of two other proteins: adrenodoxin (B1173346) reductase and adrenodoxin. wikipedia.orgnih.gov The consumption of three molecules of NADPH and three molecules of molecular oxygen corresponds to the three successive oxidative steps: two hydroxylations and the final side-chain cleavage. nih.govpnas.org

Subcellular Localization of this compound Biosynthesis

The synthesis of this compound is a highly compartmentalized process, occurring within a specific organelle to ensure efficiency and regulation.

Mitochondrial Compartmentalization of CYP11A1

The enzyme responsible for the conversion of cholesterol to this compound, CYP11A1, is located in the mitochondria. wikipedia.orgnih.govbioscientifica.com More specifically, it is associated with the inner mitochondrial membrane, with its active site facing the mitochondrial matrix. abclonal.comgenecards.orgnih.govelabscience.com This localization places the enzyme in close proximity to the components of the electron transport chain that supply the necessary reducing equivalents for its catalytic activity. nih.gov

Cholesterol Transport Mechanisms to Mitochondrial Inner Membrane

The transport of cholesterol, a hydrophobic molecule, from various cellular locations to the inner mitochondrial membrane where CYP11A1 resides is a complex and tightly regulated process. nih.govaopwiki.org This transport is considered the primary rate-limiting step in steroidogenesis. nih.govplos.org It involves a series of protein-protein interactions and specialized transport proteins.

Key proteins involved in this transport include the steroidogenic acute regulatory (StAR) protein and the translocator protein (TSPO) . nih.govaopwiki.org The StAR protein is crucial for the rapid movement of cholesterol from the outer to the inner mitochondrial membrane in response to hormonal stimulation. nih.govnih.gov TSPO, located on the outer mitochondrial membrane, is also believed to play a role in cholesterol trafficking into the mitochondrion. nih.govaopwiki.org The coordinated action of these and other transport proteins ensures a steady supply of cholesterol to the CYP11A1 enzyme for the synthesis of this compound. plos.org

Table of Compound Names

| Common Name | Systematic Name |

| This compound | Pregn-5-en-3β-ol-20-one |

| Cholesterol | (3β)-Cholest-5-en-3-ol |

| 22R-hydroxycholesterol | (3β)-Cholest-5-ene-3,22-diol |

| 20alpha,22R-dihydroxycholesterol | Cholest-5-ene-3β,20α,22R-triol |

| Isocaproic aldehyde | 4-methylpentanal |

| Pregnenolone (B344588) | 3β-Hydroxypregn-5-en-20-one |

| Progesterone (B1679170) | Pregn-4-ene-3,20-dione |

| Dehydroepiandrosterone (B1670201) | (3β)-3-Hydroxyandrost-5-en-17-one |

| Androstenedione | Androst-4-ene-3,17-dione |

Tissue-Specific Synthesis of this compound

The synthesis of this compound from cholesterol is a fundamental step in steroidogenesis. This conversion is catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc), located in the mitochondria. wikipedia.org The production of pregnenolone occurs in several key tissues throughout the body, each with specific regulatory mechanisms and subsequent steroidogenic pathways.

Adrenal Gland Steroidogenesis

The adrenal glands are a primary site of pregnenolone production. wikipedia.org Here, the synthesis of pregnenolone is the initial, rate-limiting step for the creation of all adrenal steroids, including glucocorticoids, mineralocorticoids, and adrenal androgens. genome.jpoup.com The process is acutely stimulated by the adrenocorticotropic hormone (ACTH) from the pituitary gland. wikipedia.orggfmer.ch ACTH enhances the delivery of cholesterol to the inner mitochondrial membrane, where P450scc resides, thereby increasing pregnenolone formation. oup.com Once synthesized, pregnenolone can be converted to progesterone, which then enters the Δ⁴ pathway to produce corticosteroids, or it can be hydroxylated to 17α-hydroxypregnenolone, initiating the Δ⁵ pathway for androgen synthesis. wikipedia.orggfmer.ch

Gonadal Production

In the gonads (testes and ovaries), pregnenolone synthesis is the precursor for sex hormone production. wikipedia.org This process is under the control of pituitary gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.orggfmer.ch In the testes, LH stimulates Leydig cells to produce pregnenolone, which is then further metabolized to generate testosterone (B1683101). researchgate.net In the ovaries, both LH and FSH regulate pregnenolone synthesis in theca and granulosa cells, which is a crucial step for the production of estrogens and progestogens. researchgate.net For instance, FSH has been shown to stimulate the synthesis of estradiol-17β in Sertoli cells when testosterone is present, but not when pregnenolone is the substrate, indicating regulation at the level of the aromatizing enzyme system. pnas.org

Placental Synthesis and Regulation

During pregnancy, the placenta becomes a significant site of steroid hormone production, including pregnenolone. ebi.ac.uk The fetoplacental unit utilizes pregnenolone to synthesize large amounts of estrogens and progesterone that are essential for maintaining pregnancy. gfmer.ch Research has shown that in early pregnancy, particularly in cases of oocyte recipient pregnancies where no corpus luteum is present, the early placenta is the primary source of pregnenolone. ebi.ac.uk Studies have documented a significant increase in pregnenolone levels as pregnancy progresses, suggesting that its measurement could provide insights into early trophoblast function and placental competency. ebi.ac.uk

De Novo Synthesis in Nervous System Tissues

Beyond the classic steroidogenic glands, this compound is also synthesized de novo from cholesterol within the central and peripheral nervous systems, where it is classified as a neurosteroid. genome.jpfrontiersin.orgnih.gov This local production occurs in both neurons and glial cells. mdpi.com The enzymes required for steroid synthesis, including P450scc and the steroidogenic acute regulatory (StAR) protein, which facilitates cholesterol transport into mitochondria, are present in these neural cells. frontiersin.org While the levels of these enzymes in the brain are lower than in endocrine tissues, the local concentrations of the resulting neurosteroids can be substantial. frontiersin.org Interestingly, some research suggests that in human glial cells, pregnenolone may be synthesized by a mitochondrial P450 enzyme other than the classical CYP11A1. nih.gov Neurosteroid synthesis, including that of pregnenolone, has been shown to follow a circadian rhythm in human glioma cells and mouse brains, correlating with changes in mitochondrial dynamics. mdpi.com

Lymphocyte and Immune Cell Production

Evidence suggests that cells of the immune system, such as lymphocytes, are also capable of synthesizing pregnenolone. This local production of steroids within immune tissues indicates that they can have autocrine or paracrine effects on immune function, independent of the endocrine system. The presence of steroidogenic enzymes in these cells allows them to modulate inflammatory responses and immune cell activity directly. nih.gov

Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process, primarily at the level of cholesterol delivery to the P450scc enzyme located on the inner mitochondrial membrane. oup.comreactome.org

The key steps and regulatory factors are:

Cholesterol Transport : The rate-limiting step in steroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane. researchgate.netreactome.org This transfer is primarily mediated by the Steroidogenic Acute Regulatory (StAR) protein . frontiersin.org Trophic hormones, like ACTH and LH, stimulate the synthesis and activity of the StAR protein. wikipedia.orgfrontiersin.org

Enzymatic Conversion : Once cholesterol reaches the inner mitochondrial membrane, the cytochrome P450 side-chain cleavage enzyme (P450scc or CYP11A1) catalyzes its conversion into pregnenolone. wikipedia.orggenome.jp This process involves three separate reactions: two hydroxylations at C20 and C22, followed by the cleavage of the side chain between these two carbons. wikipedia.orgnih.gov All three reactions are performed by the single enzyme, P450scc. wikipedia.org

Cofactor Availability : The enzymatic reactions catalyzed by P450scc require cofactors, and the availability of these, such as NADPH, can influence the rate of synthesis. gfmer.chnih.gov

Feedback Inhibition : The end-product, pregnenolone, can act as an inhibitor of the P450scc reaction, providing a mechanism for feedback regulation of its own synthesis. researchgate.net

The table below summarizes the key enzymes and regulatory proteins involved in the biosynthesis of this compound.

| Component | Function | Primary Regulatory Hormones | Location |

| Steroidogenic Acute Regulatory (StAR) Protein | Transports cholesterol from the outer to the inner mitochondrial membrane. frontiersin.org | ACTH, LH, FSH wikipedia.orggfmer.ch | Mitochondria |

| Cytochrome P450scc (CYP11A1) | Catalyzes the conversion of cholesterol to pregnenolone. wikipedia.orggenome.jp | ACTH, LH, FSH wikipedia.orggfmer.ch | Inner Mitochondrial Membrane |

| Adrenodoxin Reductase / Adrenodoxin | Supply reducing equivalents for the P450scc reaction. frontiersin.org | - | Mitochondria |

| Translocator Protein (TSPO) | Involved in the transport of cholesterol into the mitochondria. nih.govmdpi.com | - | Outer Mitochondrial Membrane |

Hormonal Regulation of CYP11A1 Activity

The expression and activity of the CYP11A1 enzyme are under tight hormonal control, ensuring that the production of pregnenolone and, consequently, all other steroids, is responsive to the body's physiological demands. In steroidogenic tissues like the adrenal cortex and gonads, this regulation is primarily exerted by pituitary hormones. nih.govoup.com

For instance, Adrenocorticotropic hormone (ACTH) from the pituitary gland stimulates CYP11A1 expression in the adrenal glands, while gonadotropins perform a similar function in the ovaries and testes. oup.com These peptide hormones bind to G protein-coupled receptors on the cell surface, which triggers an intracellular signaling cascade mediated by cyclic AMP (cAMP). nih.govoup.com The increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn transmits the signal to the nucleus to enhance the transcription of the CYP11A1 gene. nih.gov

The transcriptional activation of the CYP11A1 gene is a key convergence point for these hormonal signals. The promoter region of the CYP11A1 gene contains specific DNA sequences that bind a variety of transcription factors. nih.govresearchgate.net A crucial player in this process is Steroidogenic Factor 1 (SF-1), a nuclear receptor that is essential for the tissue-specific and hormonally regulated expression of steroidogenic genes. nih.govresearchgate.net Studies have identified multiple SF-1 binding sites on the CYP11A1 promoter, highlighting its central role in both basal and cAMP-stimulated gene expression. oup.com Other transcription factors, such as Sp1, AP-1 (c-Jun), and CREB, also participate in forming a complex on the gene's promoter to initiate transcription in response to hormonal stimuli. nih.govresearchgate.netresearchgate.net This assembly of various transcription factors is considered the key step in controlling CYP11A1 transcription. nih.govresearchgate.net

Key Regulators of CYP11A1 Gene Transcription

| Regulator Type | Name | Function | Reference |

|---|---|---|---|

| Hormone | Adrenocorticotropic hormone (ACTH) | Stimulates CYP11A1 expression in the adrenal cortex. | oup.com |

| Hormone | Gonadotropins (e.g., LH) | Stimulates CYP11A1 expression in the gonads. | oup.comnih.gov |

| Second Messenger | Cyclic AMP (cAMP) | Transmits hormonal signals intracellularly to increase CYP11A1 transcription. | nih.govoup.com |

| Transcription Factor | Steroidogenic Factor 1 (SF-1/NR5A1) | Binds to the CYP11A1 promoter; essential for tissue-specific and hormonal control. | nih.govresearchgate.net |

| Transcription Factor | AP-1 (c-Jun) | Cooperates with other factors to activate CYP11A1 expression in response to cAMP. | nih.govresearchgate.net |

| Transcription Factor | Sp1 | General factor that cooperates with NR5A proteins to activate Cyp11a1 expression. | researchgate.net |

Post-Translational Modification and Enzyme Assembly

Following protein biosynthesis from the CYP11A1 gene, the resulting polypeptide chain undergoes post-translational modifications (PTMs) to become a fully mature and functional enzyme. wikipedia.org PTMs are covalent changes to a protein that can alter its activity, stability, or localization. wikipedia.org For CYP11A1, these modifications are another layer of regulation. The human CYP11A1 protein is synthesized with a 39-amino acid signal peptide that directs it to the mitochondria; this signal peptide is cleaved off after the enzyme enters the organelle. nih.gov

Phosphorylation, the addition of a phosphate (B84403) group to amino acid residues like serine, threonine, or tyrosine, is one of the most common PTMs for regulating enzyme activity. wikipedia.orgresearchgate.net While the specific phosphorylation sites on CYP11A1 itself and their direct impact on its catalytic function are still under investigation, phosphorylation is a known critical regulator of the broader steroidogenic process. nih.govresearchgate.net For example, the activity of the StAR protein, which transports the substrate cholesterol to CYP11A1, is elevated through post-translational modifications, including phosphorylation, that are mediated by cAMP-dependent pathways. nih.gov

The assembly of the functional enzymatic complex is also crucial. The mature CYP11A1 enzyme is partially inserted into the inner mitochondrial membrane, with its large catalytic domain facing the mitochondrial matrix. nih.gov Its function is dependent on its interaction with other proteins, particularly the electron transfer system components. nih.gov The assembly of transcription factors on the CYP11A1 gene promoter can also be considered a form of complex assembly that precedes the enzyme's synthesis. nih.govresearchgate.net This multi-protein complex of transcription factors like SF-1 and AP-1 must assemble correctly to initiate the transcription of the gene, representing a critical regulatory checkpoint before any enzymatic activity can occur. nih.govresearchgate.net

Role of Electron Transfer Systems in Limiting Synthesis Rates

The catalytic activity of CYP11A1 is absolutely dependent on a supply of electrons. oup.com As a cytochrome P450 monooxygenase, it requires electrons to activate molecular oxygen for the hydroxylation reactions that convert cholesterol into pregnenolone. uniprot.org These electrons are supplied by a short mitochondrial electron transport chain. pnas.orgaccscience.com This chain consists of two partner proteins: a flavoprotein called adrenodoxin reductase (FDXR) and a non-heme iron-sulfur protein called adrenodoxin (FDX1 or ADX). uniprot.orgpnas.orguni-saarland.de

The process begins with adrenodoxin reductase accepting a pair of electrons from NADPH. nih.gov The reductase then transfers these electrons, one at a time, to adrenodoxin. oup.com Adrenodoxin, in turn, acts as a mobile shuttle, docking with CYP11A1 to deliver the electrons required for each of the three sequential oxidative steps in pregnenolone synthesis. nih.govoup.comnih.gov Because each full conversion of cholesterol to pregnenolone requires three separate pairs of electrons, adrenodoxin must associate with and dissociate from CYP11A1 multiple times, making the efficiency of this interaction critical. oup.com

Components of the CYP11A1 Electron Transport Chain

| Component | Abbreviation | Type | Function | Reference |

|---|---|---|---|---|

| Adrenodoxin Reductase | FDXR | Flavoprotein (FAD-containing) | Accepts electrons from NADPH and transfers them to Adrenodoxin. | uniprot.orgnih.gov |

| Adrenodoxin | FDX1 / ADX | Iron-Sulfur Protein ([2Fe-2S]) | Mobile shuttle that transfers electrons from the reductase to CYP11A1. | pnas.orgnih.gov |

| Cytochrome P450scc | CYP11A1 | Heme-containing monooxygenase | Catalyzes the conversion of cholesterol to pregnenolone using the supplied electrons. | novusbio.comuniprot.org |

Metabolic Transformations of 3beta Hydroxypregn 5 Ene

Conversion to Pregn-4-ene-3,20-dione (Progesterone)

The conversion of pregnenolone (B344588) to progesterone (B1679170) represents a critical juncture in steroidogenesis, marking the entry into the Δ4 pathway. wikipedia.orgglowm.com This transformation is essential for the subsequent synthesis of corticosteroids, androgens, and estrogens. wikipedia.orgwikipedia.org

Role of 3beta-Hydroxysteroid Dehydrogenase (3beta-HSD) and Delta-5-4 Isomerase

The conversion of pregnenolone to progesterone is a two-step process catalyzed by a single bifunctional enzyme: 3beta-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). wikipedia.orgwikipedia.orgwikipedia.org

3beta-Hydroxysteroid Dehydrogenase (3β-HSD) Activity : The initial step involves the oxidation of the 3β-hydroxyl group of pregnenolone to a 3-keto group. This reaction requires NAD+ as a cofactor. wikipedia.orgebi.ac.uk

Delta-5-4 Isomerase Activity : The second step is the isomerization of the double bond from the Δ5 position (between carbons 5 and 6) to the Δ4 position (between carbons 4 and 5). wikipedia.orgwikipedia.orgwikipedia.org

This enzymatic complex is vital for the biosynthesis of all classes of hormonal steroids. wikipedia.orgnih.gov In humans, two primary isoenzymes exist, encoded by the HSD3B1 and HSD3B2 genes, with differing tissue expression. wikipedia.orgnih.gov The type I isoenzyme is found in the placenta and peripheral tissues, while the type II isoenzyme is predominantly expressed in the adrenal glands, ovaries, and testes. nih.gov

Dual Subcellular Localization of 3beta-HSD

The 3β-HSD enzyme exhibits a unique dual subcellular localization, having been identified in both the endoplasmic reticulum and mitochondria. oup.comuniprot.orgconicet.gov.ar While many steroidogenic enzymes are localized to the smooth endoplasmic reticulum, the presence of 3β-HSD in mitochondria as well is a distinct feature. oup.com The functional significance of this dual distribution is not yet fully understood, but it is hypothesized to relate to substrate accessibility and the regulation of steroidogenic pathways within the cell. oup.com In human placenta, bovine adrenocortical cells, and rat adrenal tissue, 3β-HSD has been confirmed to be associated with both organelles. oup.com

Isomeric Intermediates in the Conversion Pathway

The direct product of the 3β-HSD-catalyzed dehydrogenation of pregnenolone is pregn-5-ene-3,20-dione (B73934). reactome.org This compound serves as the intermediate that is then acted upon by the Δ5-Δ4 isomerase activity of the same enzyme to yield the final product, progesterone (pregn-4-ene-3,20-dione). wikipedia.orgreactome.org The conversion is a sequential process where the dehydrogenation precedes the isomerization. wikipedia.org

17alpha-Hydroxylation and Lyase Activity: The Delta-5 Pathway

Alternatively, pregnenolone can enter the Δ5 pathway, which is characterized by the retention of the double bond between carbons 5 and 6. glowm.comgfmer.ch This pathway is crucial for the synthesis of androgens and, subsequently, estrogens.

Formation of 17alpha-Hydroxypregnenolone by CYP17A1 (17alpha-Hydroxylase)

The first step in the Δ5 pathway is the hydroxylation of pregnenolone at the 17α position to form 17α-hydroxypregnenolone. wikipedia.orgwikipedia.org This reaction is catalyzed by the enzyme 17α-hydroxylase, a specific activity of the multi-functional enzyme cytochrome P450 17A1 (CYP17A1). wikipedia.orgwikipedia.orgcaymanchem.com CYP17A1 is located in the endoplasmic reticulum of steroidogenic tissues such as the adrenal cortex and gonads. wikipedia.orgwikipedia.org This enzyme acts on both pregnenolone and progesterone, adding a hydroxyl group to carbon 17. wikipedia.orgmedlineplus.gov

Diversion to Androstadienol by 16-ene Synthase (CYP17A1)

The enzyme Cytochrome P450 17A1 (CYP17A1), also known as steroid 17α-monooxygenase, possesses a dual function, catalyzing both 17α-hydroxylase and 17,20-lyase reactions. genecards.orgnih.gov In addition to these primary activities, CYP17A1 exhibits a distinct 16-ene-synthase activity that diverts its substrate, 3beta-Hydroxypregn-5-ene (pregnenolone), toward the synthesis of 16-androstene steroids. wikipedia.orgnih.gov This specific reaction converts pregnenolone directly into androsta-5,16-dien-3β-ol (androstadienol). wikipedia.orgresearchgate.net

Research using human embryonic kidney (HEK-293) cells transfected with vectors expressing P450c17 (CYP17A1) has demonstrated that the enzyme can transform pregnenolone into androstadienol without the formation of the typical intermediate, 17-hydroxypregnenolone. researchgate.net This indicates a direct conversion pathway. Further studies have shown that the presence of cytochrome b5 strongly enhances the 16-ene-synthase activity of CYP17A1, while the enzyme's reductase partner, NADPH-cytochrome P450 reductase, has a more significant effect on the 17α-hydroxylase/17,20-lyase activities. researchgate.net

In vitro incubation of pregnenolone with human testicular microsomes has confirmed this metabolic route. nih.gov In these experiments, androstadienol was identified as a major metabolite, accumulating over time. After a 120-minute incubation, 15.1% of the initial pregnenolone was converted to androstadienol. nih.gov This pathway is significant in tissues like the human testes, which produce androstadienol. researchgate.netresearchgate.net Androstadienol is a known endogenous steroid and pheromone found in human sweat. wikipedia.org

| Enzyme | Substrate | Product | Key Cofactor/Modulator | Tissue |

| CYP17A1 (16-ene synthase activity) | This compound | Androsta-5,16-dien-3β-ol | Cytochrome b5 | Testis |

Sulfation and Desulfation of this compound

The addition and removal of a sulfate (B86663) group to and from this compound is a critical metabolic process that modulates its bioavailability, transport, and activity. This dynamic interplay between sulfation and desulfation is governed by two distinct families of enzymes: steroid sulfotransferases (SULTs) and steroid sulfatase (STS). portlandpress.comnih.gov

Formation of 3beta-Hydroxypregn-5-en-20-one Sulfate by Steroid Sulfotransferases (e.g., SULT2B1a, SULT2A1)

The sulfation of this compound results in the formation of 3beta-Hydroxypregn-5-en-20-one sulfate (pregnenolone sulfate). This reaction is catalyzed by cytosolic sulfotransferase enzymes (SULTs), which transfer a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of the steroid. mdpi.comresearchgate.net

Several SULT isoenzymes can sulfate pregnenolone, with SULT2A1 and SULT2B1 showing particular relevance. mdpi.comrupahealth.comnih.gov

SULT2A1 : Predominantly expressed in the liver, adrenal glands, and intestine, SULT2A1 efficiently sulfates various Δ⁵ steroids, including pregnenolone. nih.govnih.gov In the adrenal cortex's zona reticularis, SULT2A1 is responsible for sulfating the pool of Δ⁵ steroid precursors. nih.gov

SULT2B1 : This gene produces two isoforms, SULT2B1a and SULT2B1b, through alternative splicing. mdpi.comfrontiersin.org These isoforms have distinct substrate preferences. SULT2B1b is highly selective for cholesterol, whereas SULT2B1a shows a preference for pregnenolone and does not significantly sulfate cholesterol. mdpi.com Because SULT2B1b is expressed in various steroid-responsive tissues where SULT2A1 levels are low, it is also considered a key enzyme in pregnenolone sulfation in those locations. nih.govfrontiersin.org

The conversion to pregnenolone sulfate increases the water solubility of the molecule, facilitating its transport in the circulation. nih.gov

| Enzyme Family | Specific Enzymes | Substrate | Product | Location of Expression |

| Steroid Sulfotransferases (SULTs) | SULT2A1 | This compound | 3beta-Hydroxypregn-5-en-20-one Sulfate | Liver, Adrenal Glands, Intestine |

| SULT2B1a | This compound | 3beta-Hydroxypregn-5-en-20-one Sulfate | Brain, Skin, Reproductive Tissues (mRNA) | |

| SULT2B1b | This compound | 3beta-Hydroxypregn-5-en-20-one Sulfate | Skin, Liver, Prostate, Placenta |

Enzymatic Hydrolysis by Steroid Sulfatase

The reverse reaction, the hydrolysis of the sulfate group from pregnenolone sulfate to regenerate the unconjugated, biologically active this compound, is catalyzed by the enzyme steroid sulfatase (STS). wikipedia.orgportlandpress.com STS is a membrane-bound enzyme primarily located in the endoplasmic reticulum. oup.comcas.cz

STS belongs to a family of sulfatases that hydrolyze sulfate esters from a wide array of substrates. nih.gov It is the primary enzyme responsible for the desulfation of various steroid sulfates, including pregnenolone sulfate, dehydroepiandrosterone (B1670201) sulfate (DHEAS), and estrone (B1671321) sulfate (E1S). portlandpress.comoup.com By removing the sulfate moiety, STS restores the lipophilic nature of the steroid, allowing it to interact with intracellular receptors and enzymes. This enzymatic action is crucial for regulating the local concentration of active steroids in various tissues, including the brain and hormone-dependent cancer tissues. portlandpress.comcas.cz The congenital absence of STS activity leads to a genetic disorder known as X-linked ichthyosis, highlighting the enzyme's physiological importance. mdpi.com

Interconversion Dynamics and Physiological Implications for Research

The sulfation and desulfation of this compound are not merely steps for activation and inactivation but represent a dynamic equilibrium that has significant physiological implications. portlandpress.com Pregnenolone sulfate is not solely a metabolic end-product destined for excretion; it also functions as a circulating reservoir or "precursor pool" for the regeneration of active steroids in peripheral tissues. mdpi.comrupahealth.com

Due to its hydrophilic nature, pregnenolone sulfate cannot easily diffuse across cell membranes and relies on specific transporters, such as organic anion-transporting polypeptides (OATPs), for cellular uptake. nih.govmdpi.com Once inside the cell, STS can hydrolyze it back to pregnenolone, which can then be used for the synthesis of other steroid hormones or exert its own biological effects. nih.gov

This interconversion is particularly significant in the context of neurosteroids. Both pregnenolone and pregnenolone sulfate are found in the brain and can modulate neurotransmitter receptor function, often with opposing effects. oup.comoup.com For instance, pregnenolone sulfate acts as a negative allosteric modulator of GABA-A receptors and a positive modulator of NMDA receptors, contributing to neuronal excitability. oup.comnih.gov Research has shown that pregnenolone sulfate may enhance memory and cognitive function. oup.comtaylorandfrancis.com The dynamic balance maintained by SULTs and STS in the brain is therefore critical for regulating neurosteroid levels and influencing synaptic function and neuroprotection. mdpi.comcas.cz While its presence in the human brain is confirmed, its detection in rodent brains has been a subject of controversy, underscoring the importance of using highly sensitive and specific analytical methods in research. oup.comnih.gov

Other Hydroxylation and Oxidation Reactions of this compound

7alpha-Hydroxylation by Cytochrome P450-7B1 (CYP7B1)

Another significant metabolic pathway for this compound is its hydroxylation at the 7α-position, a reaction catalyzed by the enzyme Cytochrome P450 7B1 (CYP7B1), also known as oxysterol and steroid 7-alpha-hydroxylase. nih.govwikipedia.org This enzyme is a member of the cytochrome P450 superfamily and is widely expressed in various human tissues, including the brain (particularly the hippocampus), liver, prostate, and kidney. nih.govwikipedia.orgatlasgeneticsoncology.org

CYP7B1 converts pregnenolone into 7α-hydroxypregnenolone. atlasgeneticsoncology.org This hydroxylation is considered a key step in pre-receptor steroid metabolism, potentially serving two main purposes. First, it can act as an inhibitory pathway, marking the steroid for further metabolism and elimination, thereby reducing the cellular levels of the parent compound. nih.govatlasgeneticsoncology.org Second, the resulting 7α-hydroxylated product may possess its own distinct biological activities. atlasgeneticsoncology.org For example, 7α-hydroxylated neurosteroids are studied for their potential roles in neuroinflammation and immune modulation. atlasgeneticsoncology.org Kinetic analyses of recombinant CYP7B1 have established pregnenolone as a substrate for this enzyme. nih.govatlasgeneticsoncology.org

| Enzyme | Substrate | Product | Tissue | Physiological Role |

| CYP7B1 | This compound | 7α-hydroxypregnenolone | Brain, Liver, Prostate | Regulation of neurosteroid levels, potential formation of bioactive metabolites |

Formation of 7-ketopregnenolone (B14687560)

The formation of 7-ketopregnenolone is a hydroxylation reaction that can be catalyzed by certain microorganisms. For instance, some fungal strains have demonstrated the ability to hydroxylate pregnenolone at the 7α position. researchgate.net This is followed by the oxidation of the hydroxyl group to a ketone. This biotransformation highlights the diverse catalytic potential of microbial enzymes in modifying the steroid nucleus. researchgate.net

20alpha-Hydroxylation and Formation of Pregn-5-ene-3beta,20alpha-diol

Pregnenolone can undergo 20α-hydroxylation to form pregn-5-ene-3beta,20alpha-diol. nih.gov This reaction is catalyzed by 20α-hydroxysteroid dehydrogenase (20α-HSD). nih.gov In certain tissues like the rat ovary, the metabolic fate of pregnenolone is influenced by the relative activities of 20α-HSD and 3beta-hydroxysteroid dehydrogenase (3β-HSD). nih.gov High activity of 20α-HSD can redirect pregnenolone metabolism away from progesterone synthesis and towards the production of 20α-hydroxypregn-4-en-3-one, with pregn-5-ene-3beta,20alpha-diol as a key intermediate. nih.gov This shift in metabolic pathways is particularly significant in physiological events such as parturition. nih.gov Oligodendrocytes in the rat brain have also been shown to convert cholesterol into both pregnenolone and pregn-5-ene-3beta,20alpha-diol. theses.fr

Diverse Hydroxylase Activities by Microorganisms (e.g., 6beta-, 11beta-, 15beta-, 16beta-hydroxylations)

Microorganisms, particularly fungi, exhibit a remarkable capacity for hydroxylating pregnenolone at various positions, leading to a diverse array of metabolites. These biotransformations are of significant interest for the synthesis of novel steroid derivatives.

6beta-hydroxylation: Fungi such as Cunninghamella elegans can hydroxylate pregnenolone at the 6β-position, contributing to the formation of compounds like 3beta,6beta,11alpha-trihydroxypreg-4-en-20-one. nih.gov

11beta-hydroxylation: The 11β-hydroxylation of steroids is a reaction of industrial importance, often carried out by the fungus Cochliobolus lunatus. researchgate.net This process is a key step in the synthesis of corticosteroids. researchgate.net

15beta-hydroxylation: Incubation of pregnenolone with Gibberella fujikuroi can yield metabolites hydroxylated at the 15β-position. nih.gov Bacillus megaterium CYP106A2 has also been shown to hydroxylate pregnenolone at the 7β-position. jmb.or.kr

16beta-hydroxylation: The fungus Botrytis cinerea can transform pregnenolone into 3β,11α,16β-trihydroxypregn-5-en-20-one. scispace.com Additionally, the cytochrome P450 enzyme CYP11A1 has been found to possess 16β-hydroxylase activity towards dehydroepiandrosterone (DHEA), a derivative of pregnenolone. researchgate.net

The following table summarizes the microbial hydroxylation of pregnenolone at different positions:

| Hydroxylation Position | Microorganism(s) | Resulting Metabolite(s) |

| 6β | Cunninghamella elegans | 3β,6β,11α-trihydroxypreg-4-en-20-one |

| 11β | Cochliobolus lunatus | 11β-hydroxylated pregnenolone derivatives |

| 15β | Gibberella fujikuroi | 15β-hydroxylated pregnenolone derivatives |

| 16β | Botrytis cinerea | 3β,11α,16β-trihydroxypregn-5-en-20-one |

Regulation of this compound Metabolic Flux

The flow of pregnenolone through various metabolic pathways is tightly regulated to ensure the appropriate synthesis of steroid hormones in response to physiological demands. This regulation occurs at multiple levels, including cofactor availability, enzyme isoform expression, and feedback mechanisms.

Cofactor Availability and Its Influence on Enzyme Activities

The activity of many steroidogenic enzymes is dependent on the availability of cofactors, primarily NADPH and NAD+. nih.govoncohemakey.com For instance, the conversion of cholesterol to pregnenolone by the cytochrome P450 side-chain cleavage enzyme (P450scc or CYP11A1) requires NADPH. gfmer.chmdpi.com Similarly, hydroxysteroid dehydrogenases (HSDs) utilize NAD(H) or NADP(H) for their oxidative and reductive reactions. nih.govoncohemakey.com

The relative abundance of oxidized (NAD+, NADP+) and reduced (NADH, NADPH) cofactors can determine the direction of reversible HSD-catalyzed reactions. nih.govoncohemakey.com In many cells, the concentration of NADPH is higher than NADP+, favoring reductive reactions, while higher NAD+ levels promote oxidative reactions. nih.govmdpi.com For example, in rat ovarian corpora lutea, the relative activities of 20α-HSD and 3β-HSD, and thus the metabolic fate of pregnenolone, are influenced by the concentrations of their respective coenzymes, NADPH and NAD+. nih.gov The presence of cofactors can significantly enhance the metabolism of pregnenolone; in one study, the metabolism of pregnenolone in ovarian tissue increased from 4-10% without cofactors to 26% in their presence. capes.gov.br

Enzyme Isoform Specificity and Tissue Distribution

Steroidogenic enzymes often exist as multiple isoforms with distinct tissue-specific expression patterns and substrate specificities. oup.comnih.gov This tissue-specific expression is a primary determinant of the type of steroid hormone produced by a particular organ. nih.gov For example, different isoforms of 3β-HSD are expressed in various tissues, playing a critical role in the biosynthesis of all steroid hormones. nih.gov

In the adrenal cortex, the zonal expression of specific enzymes dictates the synthesis of mineralocorticoids, glucocorticoids, and androgens in the zona glomerulosa, zona fasciculata, and zona reticularis, respectively. oup.com For instance, CYP17A1, which converts pregnenolone to 17α-hydroxypregnenolone, is a key enzyme in the pathways leading to glucocorticoids and sex steroids. bioscientifica.com Its expression and activity, supported by the cofactor cytochrome b5 in the zona reticularis, are crucial for androgen synthesis. scielo.br In the liver, different cytochrome P450 isoforms, such as CYP3A4 and CYP1A1, are responsible for the hydroxylation of pregnenolone and other steroids. nih.gov Furthermore, some research suggests that in human glial cells, pregnenolone may be synthesized by a mitochondrial P450 enzyme other than the classic CYP11A1, highlighting potential tissue-specific variations in the very first step of steroidogenesis. nih.govnih.gov

The following table provides examples of enzyme isoforms and their tissue distribution:

| Enzyme/Isoform | Major Tissue(s) of Expression | Function in Pregnenolone Metabolism |

| CYP11A1 (P450scc) | Adrenal glands, gonads, brain | Converts cholesterol to pregnenolone. wikipedia.org |

| 3β-HSD Isoforms | Adrenal glands, gonads, placenta, liver | Catalyze the conversion of Δ⁵-3β-hydroxysteroids (like pregnenolone) to Δ⁴-3-ketosteroids. nih.govbioscientifica.com |

| CYP17A1 | Adrenal glands (zona fasciculata, zona reticularis), gonads | Catalyzes 17α-hydroxylation of pregnenolone. bioscientifica.commdpi.com |

| CYP3A4 (Liver) | Liver | Catalyzes 16α-hydroxylation of pregnenolone. nih.gov |

| CYP1A1 (Liver) | Liver | Catalyzes 16α-hydroxylation of pregnenolone. nih.gov |

Feedback and Feed-Forward Mechanisms in Steroidogenic Cascades

The regulation of steroidogenic pathways involves intricate feedback and feed-forward mechanisms to maintain hormonal homeostasis.

Feedback Mechanisms: A well-established example is the negative feedback of glucocorticoids on the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov Glucocorticoids inhibit the release of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary, thereby downregulating the initial stimulus for pregnenolone synthesis. nih.gov

Feed-Forward Mechanisms: There is evidence for feed-forward regulation within steroidogenic pathways. For example, upon stimulation by ACTH, a cascade of events is initiated that includes the increased availability of cholesterol and the activation of StAR protein, which transports cholesterol into the mitochondria for conversion to pregnenolone. nih.gov This represents a feed-forward loop to rapidly synthesize steroid hormones when needed. nih.gov In the context of castration-resistant prostate cancer, it has been observed that cancer cells can adapt to synthesize androgens through alternative feed-forward mechanisms. nih.govcapes.gov.br Some studies also suggest that certain oxysterols can activate the steroidogenic factor 1 (SF-1), a key transcription factor for many steroidogenic enzymes, potentially creating a powerful feed-forward signaling mechanism to enhance steroidogenesis. pnas.org

Biological Roles and Mechanistic Actions of 3beta Hydroxypregn 5 Ene

Principal Role as a Precursor in Steroid Hormone Synthesis

Pregnenolone (B344588) is the foundational C21 steroid from which all other steroid hormones are derived. colostate.edunih.gov Its synthesis from cholesterol, a process occurring within the mitochondria of steroidogenic tissues such as the adrenal glands and gonads, represents the rate-limiting step in steroidogenesis. colostate.edu The conversion of cholesterol to pregnenolone is catalyzed by the enzyme CYP11A1, also known as P450scc (side-chain cleavage enzyme). nih.govresearchgate.net Once synthesized, pregnenolone serves as the central precursor for the production of glucocorticoids, mineralocorticoids, androgens, and estrogens through a series of enzymatic reactions. nih.govfullscript.comresearchgate.net

The synthesis of both glucocorticoids and mineralocorticoids begins with pregnenolone. researchgate.net In the adrenal cortex, pregnenolone can be converted to progesterone (B1679170) by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov Progesterone is a key intermediate in the synthesis of mineralocorticoids, such as aldosterone, which are crucial for regulating electrolyte and water balance. nih.govnih.gov The pathway to aldosterone involves the sequential hydroxylation of progesterone to form deoxycorticosterone, corticosterone, and finally aldosterone. nih.gov

For the production of glucocorticoids like cortisol, pregnenolone is first converted to 17α-hydroxypregnenolone by 17α-hydroxylase (CYP17A1). plos.org Subsequently, 3β-HSD converts 17α-hydroxypregnenolone to 17α-hydroxyprogesterone. nih.gov This intermediate is then further processed through a series of hydroxylations by CYP21A2 and CYP11B1 to yield cortisol. nih.gov Glucocorticoids play vital roles in metabolism, immune response, and stress regulation. nih.gov

Interactive Table: Key Enzymes in Glucocorticoid and Mineralocorticoid Synthesis from Pregnenolone

| Precursor | Enzyme | Product | Subsequent Hormone Class |

| Pregnenolone | 3β-hydroxysteroid dehydrogenase (3β-HSD) | Progesterone | Mineralocorticoids, Glucocorticoids |

| Pregnenolone | 17α-hydroxylase (CYP17A1) | 17α-Hydroxypregnenolone | Glucocorticoids, Androgens |

| Progesterone | 21-hydroxylase (CYP21A2) | Deoxycorticosterone | Mineralocorticoids |

| 17α-Hydroxyprogesterone | 21-hydroxylase (CYP21A2) | 11-Deoxycortisol | Glucocorticoids |

| Deoxycorticosterone | Aldosterone synthase (CYP11B2) | Corticosterone, Aldosterone | Mineralocorticoids |

| 11-Deoxycortisol | 11β-hydroxylase (CYP11B1) | Cortisol | Glucocorticoids |

Pregnenolone is also the ultimate precursor for the synthesis of sex hormones, including androgens and estrogens. nih.gov The pathway to androgens diverges with the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA) by the 17,20-lyase activity of CYP17A1. plos.org DHEA, a C19 steroid, is a key androgen precursor. fullscript.com DHEA can then be converted to androstenedione by 3β-HSD. youtube.com

Androstenedione serves as a direct precursor to both testosterone (B1683101) and estrone (B1671321). The conversion to testosterone is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD). plos.org Testosterone is the principal male sex hormone. Estrogens are synthesized from androgens through the action of the enzyme aromatase (CYP19A1). plos.org Aromatase converts androstenedione to estrone and testosterone to estradiol, the most potent estrogen. plos.org These sex hormones are critical for the development of secondary sexual characteristics and reproductive function.

Neurosteroid Functions and Molecular Interactions in the Nervous System

Beyond its role as a hormone precursor, pregnenolone is also synthesized within the central and peripheral nervous systems, where it is classified as a neurosteroid. nih.govneolifesalud.com In the brain, it is produced by glial cells and neurons and can exert direct effects on neuronal function, independent of its conversion to other steroids. neolifesalud.comnih.gov

Pregnenolone and its sulfated ester, pregnenolone sulfate (B86663), are known to modulate the activity of several key neurotransmitter receptors. womensmentalhealth.org Notably, pregnenolone sulfate acts as a negative allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. womensmentalhealth.orgnih.gov By inhibiting GABAergic neurotransmission, pregnenolone sulfate can increase neuronal excitability. researchgate.net In contrast, some metabolites of pregnenolone, such as allopregnanolone, are potent positive allosteric modulators of the GABA-A receptor, producing sedative and anxiolytic effects. frontiersin.org

Pregnenolone sulfate is also a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory. womensmentalhealth.orgresearchgate.netnih.gov By enhancing NMDA receptor function, pregnenolone sulfate can facilitate excitatory synaptic transmission. nih.govnih.gov This modulation of both inhibitory and excitatory neurotransmitter systems highlights the complex role of pregnenolone and its derivatives in regulating neuronal activity.

Through its modulation of neurotransmitter receptors, pregnenolone and its metabolites can significantly influence synaptic functioning and plasticity. neolifesalud.com The enhancement of NMDA receptor activity by pregnenolone sulfate is linked to the potentiation of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.gov Research has shown that pregnenolone sulfate can increase the release of neurotransmitters such as glutamate and acetylcholine, further contributing to its effects on synaptic transmission. nih.gov

Furthermore, pregnenolone has been shown to impact structural plasticity in the brain. For instance, it can modulate the microtubule cytoskeleton by binding to microtubule-associated protein 2 (MAP2), which is found specifically in neurons. frontiersin.org This interaction can influence neuronal shape and plasticity. nih.gov

Emerging research indicates that pregnenolone plays a role in neurogenesis, the process of generating new neurons. Studies have shown that pregnenolone can enhance the proliferation of neural stem cells. nih.govconsensus.app For example, in vitro studies have demonstrated that pregnenolone treatment can increase the number of neurospheres and the differentiation of neural stem cells into both oligodendrocytes and neurons. nih.gov The sulfated form, pregnenolone sulfate, has also been shown to stimulate neurogenesis in the hippocampus of both young and aged rats. nih.govresearchgate.net This effect appears to be mediated, at least in part, by the modulation of GABA-A receptors on hippocampal neuroblasts. nih.gov

In addition to proliferation, some steroid hormones derived from pregnenolone, such as allopregnanolone, have been observed to promote the migration and invasion of certain brain tumor cells, highlighting the complex and context-dependent roles of these molecules in cell motility. mdpi.com

Interactive Table: Summary of Pregnenolone's Neurosteroid Functions

| Function | Molecular Target/Mechanism | Consequence |

| Modulation of Neurotransmitter Receptors | Negative allosteric modulator of GABA-A receptors (as pregnenolone sulfate) | Increased neuronal excitability |

| Positive allosteric modulator of NMDA receptors (as pregnenolone sulfate) | Enhanced excitatory synaptic transmission | |

| Influence on Synaptic Functioning | Potentiation of Long-Term Potentiation (LTP) | Potential enhancement of learning and memory |

| Modulation of microtubule-associated protein 2 (MAP2) | Influence on neuronal shape and plasticity | |

| Role in Neuronal Cell Proliferation and Migration | Stimulation of neural stem cell proliferation and differentiation | Promotion of neurogenesis and oligodendrogenesis |

| Modulation of GABA-A receptors on neuroblasts | Regulation of hippocampal plasticity |

Involvement in Myelination Processes

3beta-Hydroxypregn-5-ene, commonly known as pregnenolone, plays a significant role in the formation and repair of myelin, the protective sheath surrounding nerve fibers. As a neurosteroid, it has been shown to promote neurite outgrowth and myelination. metabolichealing.com The nervous system can synthesize pregnenolone from cholesterol. thisisms.comnih.gov This neurosteroid serves as a direct precursor to progesterone, another key player in the myelination process. nih.govoup.com

Research has demonstrated that Schwann cells, the myelinating cells of the peripheral nervous system, can produce progesterone from pregnenolone. nih.govoup.com This local synthesis is crucial for myelin repair. Studies involving nerve injury in animal models have shown that blocking the local synthesis of progesterone or its receptor-mediated action impairs remyelination of regenerating axons. nih.govoup.com Conversely, the administration of pregnenolone or progesterone directly to the site of a lesion has been found to increase the formation of new myelin sheaths. nih.govoup.comkarger.com In vitro studies using cultures of dorsal root ganglia also confirmed that progesterone increases axonal myelination. nih.govkarger.com

At a molecular level, the effects of pregnenolone are mediated through its conversion to progesterone, which in turn influences the expression of key myelin proteins. Progesterone has been shown to increase the expression of myelin basic protein (MBP), a fundamental component of the myelin sheath. metabolichealing.com The enzymes responsible for converting cholesterol to pregnenolone (P450scc) and pregnenolone to progesterone (3β-hydroxysteroid dehydrogenase or 3β-HSD) are expressed in glial cells, and their activity coincides with periods of active myelination. nih.gov This localized production and action underscore the importance of this compound as a precursor in the intricate process of myelin formation and regeneration. thisisms.comoup.com

| Key Finding | Model System | Outcome | Reference |

| Administration of pregnenolone promotes myelin sheath formation. | Cryolesion of sciatic nerve in male mice. | Increased extent of remyelination. | nih.govoup.com |

| Progesterone, derived from pregnenolone, increases myelin basic protein. | In vitro studies. | Enhanced expression of a crucial myelin component. | metabolichealing.com |

| Blockade of local progesterone synthesis impairs remyelination. | Cryolesion of sciatic nerve in male mice. | Impaired myelin repair of regenerating axons. | nih.govoup.com |

| Progesterone increases axonal myelination. | Cultures of rat dorsal root ganglia. | Enhanced myelination of axons in vitro. | nih.govkarger.com |

Interaction with Cannabinoid Receptor Type 1 (CB1) at the Molecular Level

This compound acts as an endogenous negative allosteric modulator of the Cannabinoid Receptor Type 1 (CB1). wikipedia.orgnih.gov It does not compete with cannabinoid agonists like Δ⁹-tetrahydrocannabinol (THC) for the primary binding site (orthosteric site) but instead binds to a distinct, separate site on the CB1 receptor. nih.govinserm.fr This interaction allows pregnenolone to function as a signaling-specific inhibitor, selectively dampening certain downstream effects of CB1 receptor activation without blocking all of its functions. nih.govnih.govmedchemexpress.com

This mechanism represents a natural negative feedback loop; high levels of CB1 activation by agonists like THC trigger an increase in the brain's synthesis of pregnenolone, which then acts to reduce the over-activation of the receptor. inserm.frnih.govsciencedaily.com The molecular action of pregnenolone is highly specific. For instance, it has been shown to antagonize THC-induced activation of extracellular-regulated kinases (ERK) and the reduction of mitochondrial activity in the brain. nih.gov However, it does not appear to affect other CB1 receptor-dependent signaling pathways, such as the regulation of cyclic AMP (cAMP) cellular levels. nih.govnih.gov

This signal-specific inhibition distinguishes pregnenolone from classical orthosteric CB1 antagonists, which block all cellular effects of agonists and are often associated with undesirable side effects. nih.gov By selectively modulating CB1 signaling, pregnenolone can counteract many of the behavioral and somatic effects of THC, such as cognitive impairment and reduced social interaction in animal models, without producing adverse effects on its own. nih.govinserm.fr This targeted molecular interaction highlights a sophisticated endogenous mechanism for regulating cannabinoid system activity. nih.govnih.gov

| Interaction Type | Receptor | Binding Site | Effect on Signaling |

| Negative Allosteric Modulator | Cannabinoid Receptor Type 1 (CB1) | Allosteric Site | Signal-specific inhibition |

| Pathway | Effect of Pregnenolone | Reference | |

| THC-induced ERK activation | Antagonizes | nih.gov | |

| THC-induced reduction of mitochondrial activity | Antagonizes | nih.gov | |

| CB1-dependent regulation of cAMP levels | No apparent effect | nih.govnih.gov | |

| THC-induced dopamine release | Reduces | inserm.frjaddictionscience.com |

Interaction with Nuclear Receptors

Agonistic Activity at the Pregnane (B1235032) X Receptor

This compound has been identified as an agonist of the Pregnane X Receptor (PXR), a nuclear receptor primarily known for its role as a sensor of foreign toxic substances (xenobiotics). wikipedia.org PXR is a ligand-activated transcription factor that regulates the expression of a wide array of genes involved in the metabolism, detoxification, and clearance of both endogenous and exogenous compounds. wikipedia.orgnih.gov

Upon activation by a ligand such as pregnenolone or its derivatives like pregnenolone 16α-carbonitrile (PCN), PXR forms a heterodimer with the retinoid X receptor (RXR). wikipedia.org This complex then binds to specific DNA sequences known as hormone response elements located in the promoter regions of target genes, thereby upregulating their expression. wikipedia.org

Key targets of PXR activation include genes encoding phase I drug-metabolizing enzymes (e.g., cytochrome P450 3A4 or CYP3A4), phase II conjugating enzymes (e.g., glutathione S-transferase), and phase III transport proteins. wikipedia.orgplos.org PXR is highly expressed in the liver and intestines, organs central to metabolism and detoxification. nih.gov The agonistic activity of pregnenolone at PXR indicates its involvement in regulating metabolic pathways that handle a diverse range of substances, from therapeutic drugs to environmental toxins and endogenous molecules like bile acids. wikipedia.orgnih.gov

| Receptor | Classification | Primary Function | Effect of this compound |

| Pregnane X Receptor (PXR) | Nuclear Receptor | Xenobiotic/Endobiotic Sensing and Metabolism | Agonist |

Mechanistic Basis of Anti-inflammatory Actions

Promotion of Ubiquitination and Degradation of Innate Immune Signaling Proteins (e.g., TLR2/4 adaptor protein TIRAP, TLR2)

This compound exhibits anti-inflammatory properties through its ability to modulate key proteins in the innate immune signaling pathway. metabolichealing.com Specifically, it has been shown to promote the ubiquitination and subsequent degradation of the Toll-like receptor 2 (TLR2) and the TLR2/4 adaptor protein, TIRAP (Toll-interleukin 1 receptor domain-containing adaptor protein). metabolichealing.com

Toll-like receptors are crucial components of the innate immune system that recognize pathogen-associated molecular patterns, initiating an inflammatory response. TIRAP is an essential adaptor protein that mediates signaling downstream of TLR2 and TLR4. By targeting TIRAP and TLR2 for degradation, pregnenolone effectively disrupts the signaling cascade that leads to the production of inflammatory mediators. metabolichealing.com This mechanism provides a direct way for the neurosteroid to dampen the inflammatory response at an early stage of the signaling pathway. metabolichealing.com

Suppression of Pro-inflammatory Cytokine Secretion

A key consequence of the disruption of innate immune signaling is the suppression of pro-inflammatory cytokine production. metabolichealing.com Cytokines are signaling proteins that mediate and regulate immunity and inflammation. nih.gov Overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a hallmark of many inflammatory conditions. nih.gov

In vitro studies have demonstrated that this compound can suppress the secretion of TNF-α and IL-6 from macrophages. metabolichealing.com This effect is a direct downstream result of its action on upstream signaling proteins like TIRAP and TLR2. By promoting the degradation of these key signaling components, pregnenolone effectively reduces the activation of transcription factors, such as NF-κB, which are responsible for driving the expression of pro-inflammatory cytokine genes. metabolichealing.comnih.gov This suppression of cytokine release is a central component of the anti-inflammatory profile of this compound. metabolichealing.com

| Target Protein | Action Promoted by this compound | Consequence | Reference |

| TIRAP (TLR2/4 adaptor protein) | Ubiquitination and Degradation | Disruption of innate immune signaling | metabolichealing.com |

| TLR2 (Toll-like receptor 2) | Ubiquitination and Degradation | Disruption of innate immune signaling | metabolichealing.com |

| Pro-inflammatory Cytokine | Effect of this compound | Reference | |

| TNF-α (Tumor Necrosis Factor-alpha) | Suppression of secretion | Reduction of inflammation | metabolichealing.com |

| IL-6 (Interleukin-6) | Suppression of secretion | Reduction of inflammation | metabolichealing.com |

Participation in Cellular Signaling Pathways

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis Function

This compound, more commonly known as pregnenolone, plays a significant role in the intricate signaling network of the Hypothalamic-Pituitary-Adrenal (HPA) axis. The HPA axis is a fundamental neuroendocrine system responsible for orchestrating the body's response to stress. wikipedia.orgclevelandclinic.org It involves a cascade of hormonal signals originating in the hypothalamus, which releases corticotropin-releasing hormone (CRH). CRH then stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH), which in turn acts on the adrenal glands to produce glucocorticoids, primarily cortisol in humans. clevelandclinic.orgmdpi.com Pregnenolone's influence on this axis is multifaceted, stemming from its position as the central precursor to all steroid hormones and the direct neuroactive properties of itself and its metabolites. rupahealth.comhealthrenewal.co.za

Beyond its role as a precursor, pregnenolone and its metabolites, such as pregnenolone sulfate and allopregnanolone, are considered neuroactive steroids that can directly modulate neural activity and HPA axis function. rupahealth.com Research indicates that these compounds can help restore normal HPA axis function following stress. rupahealth.com While acute stress can lead to an increase in neurosteroids to aid in adaptation, chronic stress is often associated with reduced levels, contributing to a dysregulated stress response and altered HPA function. rupahealth.comnih.gov

Studies have demonstrated that pregnenolone can normalize HPA axis adaptations resulting from chronic conditions like alcohol use disorder. In individuals with this disorder, who often exhibit a blunted stress-induced cortisol release, pregnenolone administration was found to enhance the cortisol response to stress cues, suggesting a restoration of HPA axis responsivity. nih.gov Furthermore, research in animal models shows that metabolites of pregnenolone, particularly allopregnanolone, exert powerful inhibitory effects on neuronal transmission and down-regulate the HPA axis. frontiersin.org Allopregnanolone acts as a potent positive allosteric modulator of GABA-A receptors, enhancing GABAergic inhibition of CRH neurons in the hypothalamus, which serves as a negative feedback mechanism on the HPA axis. nih.gov

The regulation of pregnenolone synthesis is also linked to HPA axis activity. Adrenal activation by ACTH stimulates the production of pregnenolone. nih.gov This indicates a feedback loop where the HPA axis not only utilizes pregnenolone for cortisol synthesis but also regulates its availability.

Research Findings on HPA Axis Modulation by this compound

The following table summarizes key research findings regarding the interaction between this compound (Pregnenolone) and the Hypothalamic-Pituitary-Adrenal (HPA) axis.

| Study Focus | Model | Key Findings | Proposed Mechanism of Action | Reference |

| Chronic Alcohol Exposure | Human subjects with Alcohol Use Disorder (AUD) | Pregnenolone increased the stress-induced Cortisol/ACTH ratio, a marker of adrenal sensitivity. | Normalization of chronic alcohol-related HPA axis adaptations. | nih.gov |

| Stress Response | Rodent models | Acute stress increases pregnenolone concentration in the adrenal glands, paralleling corticosterone increase. | Increased demand for steroid hormone synthesis during the stress response. | nih.gov |

| Neurosteroid Regulation | Human subjects | Pregnenolone sulfate (PREG-S) levels are regulated by adrenal activation of the HPA axis. | ACTH stimulation of the adrenal gland promotes the synthesis of pregnenolone and its derivatives. | nih.gov |

| Metabolite Effects on HPA Axis | Rodent models | Allopregnanolone (a metabolite) down-regulates the HPA axis and has anti-anxiety effects. | Potentiation of GABAergic inhibition on CRH neurons in the hypothalamus. | nih.govfrontiersin.org |

| Chronic Stress and HPA Function | General Research | Chronic stress and depressive disorders are often associated with reduced levels of pregnenolone and its metabolites, leading to dysregulated HPA function. | Dysregulation of neuroactive steroid balance impairs the negative feedback control of the HPA axis. | rupahealth.com |

Comparative Biochemical Studies of 3beta Hydroxypregn 5 Ene

Evolutionary Conservation and Divergence of Steroidogenic Enzymes

The enzymes that catalyze the synthesis of pregnenolone (B344588) and its initial conversion products are highly conserved across vertebrates, highlighting their fundamental biological importance.

CYP11A1 (P450scc): This enzyme, which converts cholesterol to pregnenolone, is essential for steroidogenesis in all vertebrates. researchgate.net Its structure and function are highly conserved, establishing the universal first step of this pathway. plos.org Phylogenetic analyses show that CYP11A1 belongs to a family of P450 enzymes that have undergone gene duplication and functional divergence over evolutionary time. researchgate.netplos.org

3β-HSD (3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase): This enzyme is critical as it sits (B43327) at a key branch point, converting Δ5-hydroxysteroids (like pregnenolone and DHEA) into Δ4-ketosteroids (like progesterone (B1679170) and androstenedione). doi.org Different isoforms of 3β-HSD exist, with tissue-specific expression and regulation that contribute to the diverse steroid profiles seen in different species and even in different tissues within the same organism. doi.orgnih.gov

CYP17A1: The dual activity (17α-hydroxylase and 17,20-lyase) of this enzyme and its substrate preference (pregnenolone vs. progesterone) is a major point of divergence among species. nih.gov In primates, its preference for pregnenolone is key to the production of DHEA. In contrast, the CYP17A1 in cattle and sheep prefers progesterone, channeling steroid synthesis towards cortisol and corticosterone. nih.gov This enzymatic difference is a primary driver of the distinct adrenal steroid outputs between these mammalian groups.

Microbial Biotransformations of 3beta-Hydroxypregn-5-ene

Microorganisms, particularly fungi and bacteria, are capable of performing highly specific chemical modifications on the pregnenolone scaffold. These biotransformations are of significant interest as they can produce novel steroid derivatives that are difficult to synthesize through conventional chemical methods. scispace.comresearchfloor.org

One of the most common microbial transformations is hydroxylation, the introduction of a hydroxyl (-OH) group at a specific carbon atom with a precise spatial orientation (regio- and stereospecificity). mdpi.com This modification can dramatically alter the biological activity of the steroid.

Fungi are particularly adept at hydroxylating pregnenolone at various positions. For example:

Cunninghamella elegans can introduce hydroxyl groups at multiple positions, yielding products like 3β,7β,11α-trihydroxypregn-5-en-20-one. scispace.comnih.gov

Backusella lamprospora performs highly specific 7α-hydroxylation on pregnenolone, also producing 7α,11α-dihydroxy-pregnenolone. researchgate.netresearchgate.netresearchgate.net

Botrytis cinerea is capable of hydroxylating pregnenolone at the C-11 and C-16 positions. scispace.com

Streptomyces griseus contains a cytochrome P450 enzyme, CYP154C3, that specifically hydroxylates pregnenolone and other steroids at the 16α position. nih.govasm.org

| Microorganism | Type | Observed Hydroxylation(s) of Pregnenolone | Reference |

|---|---|---|---|

| Cunninghamella elegans | Fungus | 7β, 11α, 6α, 12β, 15β | scispace.comnih.gov |

| Backusella lamprospora | Fungus | 7α, 11α | researchgate.netresearchgate.net |

| Mucor piriformis | Fungus | 7α, 11α | scispace.com |

| Ulocladium chartarum | Fungus | 7β, 14α | tandfonline.comtandfonline.com |

| Streptomyces griseus (CYP154C3) | Bacterium | 16α | nih.govasm.org |

| Fusarium graminearum (CYP68J5_fg) | Fungus | 12β, 15α (on progesterone, derived from pregnenolone) | nih.gov |

Beyond hydroxylation, microorganisms can catalyze more profound changes to the pregnenolone structure. Many fungal strains from genera like Aspergillus, Curvularia, and Rhizopus can convert the 3β-hydroxy-Δ5-ene structure of pregnenolone into a 3-keto-Δ4-ene moiety, effectively transforming it into progesterone. researchgate.net This is a critical step in the synthesis of many steroid hormones.

Some bacteria can also perform this conversion. For instance, gut bacteria have been identified that possess a 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase, an enzyme capable of converting pregnenolone to progesterone. biorxiv.org Furthermore, certain bacteria like Mycolicibacterium smegmatis, when engineered with mammalian steroidogenic enzymes, can convert cholesterol and related sterols into pregnenolone and progesterone. nih.govresearchgate.net Other microorganisms can perform reactions like side-chain degradation, converting C21 steroids like pregnenolone into C19 steroids (androstanes), which are precursors to androgens.

Methodologies for Academic Research on 3beta Hydroxypregn 5 Ene

In Vitro Enzymatic Assay Systems

In vitro enzymatic assays are fundamental for studying the conversion of 3beta-Hydroxypregn-5-ene into other steroids. These systems allow researchers to examine specific enzymatic reactions in a controlled environment.

To study the enzymes that metabolize this compound, researchers must first isolate them from biological sources. The enzyme 3beta-hydroxysteroid dehydrogenase (3β-HSD), which converts pregnenolone (B344588) to progesterone (B1679170), is of primary interest and is located in both mitochondria and the endoplasmic reticulum (microsomes). psu.edu

The preparation process typically involves the following steps:

Tissue Homogenization : Steroidogenic tissues, such as the adrenal glands, testes, ovaries, or placenta, are collected. nih.govplos.org The tissue is minced and homogenized in a suitable buffer to break open the cells and release their contents. nih.gov

Subcellular Fractionation : The homogenate is then subjected to differential centrifugation to separate the cellular components. A low-speed spin pellets nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria. plos.org

Microsomal Fraction Preparation : The supernatant from the mitochondrial spin, known as the post-mitochondrial supernatant, is centrifuged at a very high speed (ultracentrifugation) to pellet the microsomes (fragments of the endoplasmic reticulum). plos.org The washed microsomal fraction is then re-suspended and used for enzyme assays. plos.org

Cell Culture Extracts : Alternatively, enzyme extracts can be prepared from cultured steroidogenic cells (e.g., Leydig cells, granulosa cells, or adrenal carcinoma cell lines like Y-1). nih.govpnas.org This approach allows for the study of enzyme activity in a more uniform cell population.

These enzyme extracts, containing active 3β-HSD and other steroidogenic enzymes, are the basis for the enzymatic assays described below.

Spectrophotometric and colorimetric assays are common methods for quantifying the activity of 3β-HSD, the enzyme that metabolizes this compound. These assays measure the change in absorbance of light resulting from the enzymatic reaction.

The principle behind these assays is the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH during the oxidation of this compound to progesterone. plos.org

Spectrophotometric Assay : The direct spectrophotometric method monitors the increase in absorbance at 340 nm, which is characteristic of NADH formation. plos.org While straightforward, this method can lack the sensitivity needed to detect low levels of enzyme activity found in some tissues. nih.gov

Colorimetric Assay : To enhance sensitivity, colorimetric assays are often employed. These assays couple the reduction of NAD+ to the reduction of a tetrazolium salt, such as iodonitrotetrazolium (B1214958) (INT) or nitro blue tetrazolium (NBT), by an intermediate electron carrier like phenazine (B1670421) methosulfate. nih.govnih.gov This produces a highly colored formazan (B1609692) dye. nih.gov The intensity of the resulting color, measured with a spectrophotometer at a specific wavelength (e.g., 490 nm for INT-formazan), is proportional to the enzyme activity. nih.gov This method can be two- to three-fold more sensitive than the direct spectrophotometric assay. nih.gov

A typical reaction mixture for a colorimetric 3β-HSD assay is detailed in the table below.

| Component | Typical Concentration/Amount | Purpose |

| Buffer | 0.1 M Tris-HCl (pH 7.8) | Maintains optimal pH for the enzyme. |

| Substrate | 0.1 mM this compound | The molecule the enzyme acts upon. |

| Cofactor | 500 µM NAD+ | Electron acceptor required for the reaction. |

| Color Reagent | 0.08% Iodonitrotetrazolium Chloride | Reduced to a colored formazan for detection. |

| Enzyme Extract | Variable (e.g., 50 µg protein) | Source of the 3β-HSD enzyme. |

| Incubation | 37°C for 1 hour | Provides optimal temperature and time for the reaction. |

| Data sourced from multiple studies. nih.govresearchgate.net |

Beyond using crude tissue extracts, researchers utilize more defined systems to investigate the metabolism of this compound.